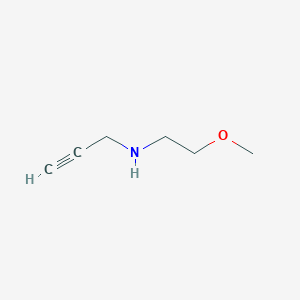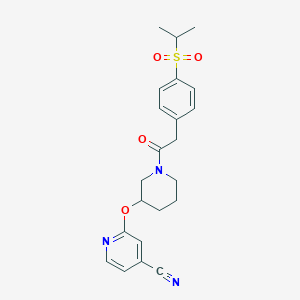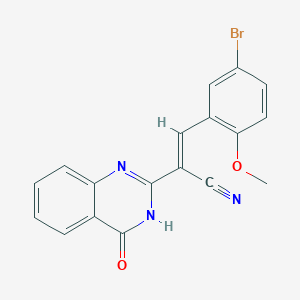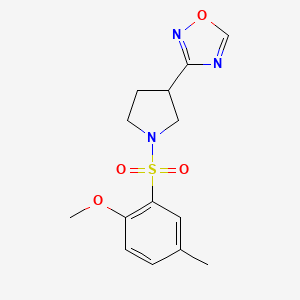
3-(1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-(1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes, which in turn leads to the induction of apoptosis and cell cycle arrest. 3-(1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
Studies have reported that 3-(1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole exhibits significant biochemical and physiological effects. This compound has been reported to induce apoptosis and cell cycle arrest in cancer cells. It has also been reported to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. Furthermore, this compound has been reported to exhibit low toxicity towards normal cells, indicating its potential use as a safe and effective anticancer and anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-(1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole in lab experiments is its high purity and low toxicity towards normal cells. This compound has also been reported to exhibit good solubility in various solvents, making it easy to work with in lab experiments. However, one of the limitations of using this compound in lab experiments is its high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research on 3-(1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole. One of the most promising directions is to study the potential use of this compound in combination with other anticancer and anti-inflammatory agents. This may lead to the development of more effective and safe treatment options for cancer and inflammatory diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo, which may provide valuable information on its efficacy and safety in humans. Furthermore, the development of more efficient and cost-effective synthesis methods for this compound may increase its accessibility for scientific research.
Méthodes De Synthèse
The synthesis of 3-(1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole has been reported in the literature using different methods. One of the most common methods involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with pyrrolidine and sodium azide, followed by cyclization with triethylorthoformate. Another method involves the reaction of 2-methoxy-5-methylbenzenesulfonyl hydrazide with ethyl 2-bromoacetate, followed by cyclization with phosphorus oxychloride. The synthesis of this compound using different methods has been reported to yield good results with high purity.
Applications De Recherche Scientifique
3-(1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole has shown potential applications in several scientific research areas. One of the most promising applications is in the field of cancer research. This compound has been reported to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 3-(1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole has also been studied for its potential use as an anti-inflammatory agent. It has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
3-[1-(2-methoxy-5-methylphenyl)sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-10-3-4-12(20-2)13(7-10)22(18,19)17-6-5-11(8-17)14-15-9-21-16-14/h3-4,7,9,11H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAUEEJVMGRSKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(C2)C3=NOC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2930518.png)
![5-((4-(Trifluoromethyl)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2930521.png)
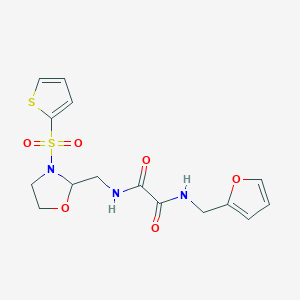
![(2-Bromo-4-chloropyridin-3-yl)-[4-(methoxymethyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B2930523.png)
![N-(2,4-difluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2930524.png)
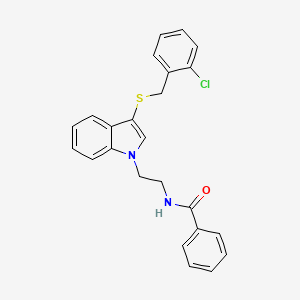
![1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 8-methoxy-2-oxochromene-3-carboxylate](/img/structure/B2930526.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(3-nitrobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2930528.png)
